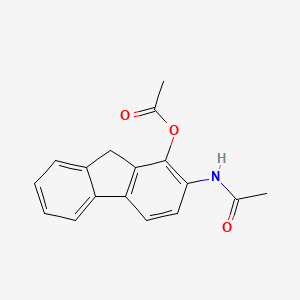
1-Acetoxy-2-acetylaminofluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
1-Acetoxy-2-acetylaminofluorene can be synthesized through various methods. One common synthetic route involves the acetylation of 2-aminofluorene to form 2-acetylaminofluorene, followed by acetylation with acetic anhydride to yield this compound . Industrial production methods typically involve similar steps but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
1-Acetoxy-2-acetylaminofluorene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various metabolites, including hydroxy derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, 2-acetylaminofluorene.
Substitution: It can undergo nucleophilic substitution reactions, particularly with DNA, forming DNA adducts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are typically DNA adducts and various oxidized or reduced metabolites .
Scientific Research Applications
1-Acetoxy-2-acetylaminofluorene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-acetoxy-2-acetylaminofluorene involves its conversion to reactive intermediates that form covalent bonds with DNA. This compound reacts with guanine residues in DNA, forming adducts at the C-8 position . These adducts can interfere with DNA replication and transcription, leading to mutations and potentially carcinogenesis .
Comparison with Similar Compounds
1-Acetoxy-2-acetylaminofluorene is similar to other aromatic amines, such as:
2-Acetylaminofluorene: A parent compound used in similar studies of carcinogenesis.
N-Hydroxy-2-aminofluorene: A metabolite that also forms DNA adducts.
2-Nitrosofluorene: Another derivative known for its mutagenic properties.
What sets this compound apart is its specific reactivity with DNA and its use as a precise tool in studying the mechanisms of DNA damage and repair .
Properties
CAS No. |
64724-48-7 |
|---|---|
Molecular Formula |
C17H15NO3 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
(2-acetamido-9H-fluoren-1-yl) acetate |
InChI |
InChI=1S/C17H15NO3/c1-10(19)18-16-8-7-14-13-6-4-3-5-12(13)9-15(14)17(16)21-11(2)20/h3-8H,9H2,1-2H3,(H,18,19) |
InChI Key |
UUFCCPUIZIGBPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C2=C(C=C1)C3=CC=CC=C3C2)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















